N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Overview
Description
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the chloroacetyl group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the chloroacetyl moiety.
Coupling with thiophene-3-carboxamide: The final step involves coupling the piperidine intermediate with thiophene-3-carboxamide under appropriate conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It may serve as a probe or ligand in studies involving receptor binding and signal transduction.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)benzamide
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)furan-3-carboxamide
- N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)pyridine-3-carboxamide
Uniqueness
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c14-7-12(17)16-4-1-10(2-5-16)8-15-13(18)11-3-6-19-9-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSRMHABZZTNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157694 | |
Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-01-4 | |
Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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